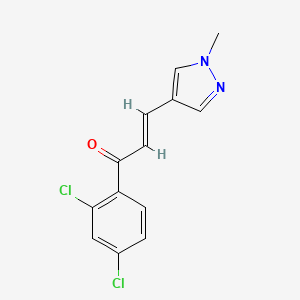![molecular formula C20H22N4O2S B10943398 2-(3,4-Diethoxybenzyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943398.png)
2-(3,4-Diethoxybenzyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Diethoxybenzyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of thienotriazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The structure of this compound features a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is known for its pharmacological relevance.
Preparation Methods
The synthesis of 2-(3,4-Diethoxybenzyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This is achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 3,4-diethoxybenzyl group: This step involves the alkylation of the core structure with 3,4-diethoxybenzyl chloride in the presence of a base.
Methylation: The final step includes the methylation of the core structure to introduce the 8,9-dimethyl groups.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
2-(3,4-Diethoxybenzyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using appropriate nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-Diethoxybenzyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential as a kinase inhibitor, which can be useful in cancer research.
Medicine: Due to its kinase inhibitory activity, it is being investigated for its potential therapeutic applications in treating various cancers.
Industry: It may be used in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-(3,4-Diethoxybenzyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of specific kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote cancer cell growth and proliferation. The molecular targets and pathways involved include CDK2/cyclin A2, which are critical for cell cycle progression .
Comparison with Similar Compounds
Similar compounds to 2-(3,4-Diethoxybenzyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include other thienotriazolopyrimidines and pyrazolopyrimidines. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities. For example:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential in cancer therapy.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with similar applications.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological properties and therapeutic potential.
Properties
Molecular Formula |
C20H22N4O2S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-[(3,4-diethoxyphenyl)methyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H22N4O2S/c1-5-25-15-8-7-14(9-16(15)26-6-2)10-17-22-19-18-12(3)13(4)27-20(18)21-11-24(19)23-17/h7-9,11H,5-6,10H2,1-4H3 |
InChI Key |
VCHWHLUWPMMFQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NN3C=NC4=C(C3=N2)C(=C(S4)C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10943317.png)
![2-(1,3-Benzodioxol-5-yl)-5-[3-(difluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B10943326.png)
![2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide](/img/structure/B10943343.png)
![4-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B10943348.png)
![2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10943353.png)
![5-(difluoromethyl)-4-({(E)-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10943356.png)
![7-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10943369.png)
![3-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid](/img/structure/B10943373.png)

![N'-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}oxy)benzenecarboximidamide](/img/structure/B10943380.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10943382.png)
![4-{[(2-chlorophenyl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10943390.png)
![N-[4-(acetylamino)phenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10943408.png)
![5-[(4-bromophenoxy)methyl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)furan-2-carboxamide](/img/structure/B10943413.png)
